3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one
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Overview
Description
3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Oxindole: An oxidized derivative of indole
Uniqueness
3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one is unique due to its specific structural features, including the propanoylcyclohex-2-en-1-one moiety, which distinguishes it from other indole derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxypropylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one |
InChI |
InChI=1S/C20H24N2O2/c1-3-18(23)20-17(9-6-10-19(20)24)21-12-11-14-13(2)22-16-8-5-4-7-15(14)16/h4-5,7-8,22-23H,3,6,9-12H2,1-2H3/b20-18+,21-17? |
InChI Key |
MHWUHNBUHSEYIN-VHBGMWMTSA-N |
Isomeric SMILES |
CC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)/O |
Canonical SMILES |
CCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)O |
Origin of Product |
United States |
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